Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
Overview
Description
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate is a chemical compound with the molecular formula C17H16I2O4 and a molecular weight of 538.11 g/mol. This compound is a derivative of 3,5-diiodo thyroacetic acid and is known for its applications in the preparation of bifunctional thyrointegrin inhibitors .
Preparation Methods
The synthesis of ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate typically involves the esterification of 3,5-diiodo-4-(4-methoxyphenoxy)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate has several scientific research applications:
Chemistry: It is used in the synthesis of bifunctional thyrointegrin inhibitors, which are important in studying thyroid hormone analogs and their interactions with integrins.
Biology: The compound is utilized in biological studies to investigate the effects of thyroid hormone analogs on cellular processes.
Medicine: Research into its potential therapeutic applications, particularly in the context of thyroid-related disorders, is ongoing.
Industry: It may be used in the development of new materials or chemical processes that leverage its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate involves its interaction with thyroid hormone receptors and integrins. The compound mimics the structure of thyroid hormones, allowing it to bind to these receptors and modulate their activity. This interaction can influence various cellular pathways, including those involved in metabolism, growth, and differentiation .
Comparison with Similar Compounds
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate can be compared with other similar compounds such as:
3,5-Diiodo thyroacetic acid: A precursor in the synthesis of this compound, with similar thyroid hormone analog properties.
Triiodothyronine: Another thyroid hormone analog with distinct biological activities.
Thyroxine: A well-known thyroid hormone with broader physiological effects.
The uniqueness of this compound lies in its specific structural modifications, which confer unique binding properties and biological activities compared to other thyroid hormone analogs .
Properties
IUPAC Name |
ethyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16I2O4/c1-3-22-16(20)10-11-8-14(18)17(15(19)9-11)23-13-6-4-12(21-2)5-7-13/h4-9H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLWYRUGYYCELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16I2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235109 | |
Record name | Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85828-82-6 | |
Record name | Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85828-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085828826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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